molecular formula C10H13Cl2N B8098449 3-(3-Chlorobenzyl)azetidine hydrochloride

3-(3-Chlorobenzyl)azetidine hydrochloride

Cat. No.: B8098449
M. Wt: 218.12 g/mol
InChI Key: IGULEEGRPIOVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorobenzyl)azetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorobenzyl)azetidine hydrochloride typically involves the reaction of 3-chlorobenzylamine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution with 3-chlorobenzyl chloride . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorobenzyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Chlorobenzyl)azetidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Uniqueness: 3-(3-Chlorobenzyl)azetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGULEEGRPIOVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.